Nonenylsuccinic anhydride

Description

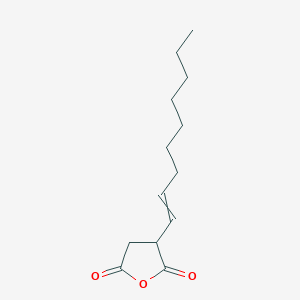

Structure

2D Structure

Properties

IUPAC Name |

3-[(E)-non-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUIQAGZLBOGL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonenyl succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28928-97-4 | |

| Record name | Nonenyl succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028928974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(nonenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonenylsuccinic Anhydride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonenylsuccinic anhydride (B1165640) (NSA) is a versatile chemical intermediate with the CAS number 28928-97-4.[1][2][3] It is a branched, unsaturated aliphatic anhydride widely utilized in various industrial and research applications. This technical guide provides a comprehensive overview of its chemical and physical properties, structure, reactivity, and relevant experimental protocols. While NSA is primarily an industrial chemical, this guide is tailored to provide valuable data for researchers and professionals in drug development who may encounter or utilize this molecule as a hydrophobic building block or for surface modification of materials.

Chemical Structure

Nonenylsuccinic anhydride is characterized by a five-membered anhydride ring substituted with a nine-carbon alkenyl chain. The position of the double bond and the branching of the nonenyl group can vary depending on the manufacturing process, leading to a mixture of isomers.

Caption: General chemical structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to pale yellow, viscous liquid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below. It is important to note that due to the isomeric nature of the nonenyl chain, some physical properties may be reported as ranges.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O₃ | [4] |

| Molecular Weight | 224.30 g/mol | [4] |

| CAS Number | 28928-97-4 | [2] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [2][3] |

| Boiling Point | 325 °C at 760 mmHg | [2][3] |

| 126-130 °C at 0.15 mmHg | [5] | |

| Density | 1.03 - 1.08 g/cm³ at 20-25 °C | [2] |

| Refractive Index | 1.4715 - 1.4775 at 20 °C | [6] |

| Vapor Pressure | < 1 mmHg at 20 °C | [1] |

| Solubility | Insoluble or difficult to mix with water. Soluble in many organic solvents. | [1] |

| Flash Point | >146 °C (>294.8 °F) |

Reactivity and Chemical Properties

The chemistry of this compound is dominated by the reactivity of the anhydride functional group. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Hydrolysis

This compound is sensitive to moisture and will slowly hydrolyze to form the corresponding dicarboxylic acid, nonenylsuccinic acid.[1] This reaction is accelerated in the presence of acids or bases. Due to this reactivity, it is recommended to handle and store NSA under anhydrous conditions.

Caption: Hydrolysis of NSA to Nonenylsuccinic Acid.

Reactions with Alcohols and Amines

Similar to other anhydrides, NSA reacts with alcohols to form monoesters and with primary or secondary amines to form amides. These reactions are fundamental to its use as a curing agent for epoxy resins and in the modification of surfaces and polymers.

Signaling Pathways

As a chemical intermediate, this compound is not known to be directly involved in biological signaling pathways. Its relevance in a biological context is primarily as a hydrophobic modifying agent for biomolecules or as a component in the formulation of drug delivery systems.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

A common laboratory synthesis involves the ene reaction between maleic anhydride and a nonene isomer, typically in a high-boiling solvent like xylene.

Materials:

-

Maleic anhydride

-

1-Nonene (or a mixture of nonene isomers)

-

Xylene (anhydrous)

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a three-neck round-bottom flask, combine maleic anhydride (1.0 molar equivalent) and nonene (1.05-1.1 molar equivalents) in anhydrous xylene.

-

Flush the apparatus with nitrogen and maintain a slow nitrogen stream throughout the reaction.

-

Heat the mixture to reflux (approximately 140-144 °C for xylene) and maintain for several hours. The reaction progress can be monitored by techniques such as GC-MS or by the disappearance of the maleic anhydride.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the xylene solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to remove unreacted starting materials and byproducts.[7]

Caption: Laboratory synthesis workflow for NSA.

Determination of Purity by Titration (Acid Number)

The purity of this compound and the extent of its hydrolysis can be assessed by determining its acid number through titration with a standardized base, such as potassium hydroxide (B78521) (KOH). The acid number is the mass of KOH in milligrams that is required to neutralize one gram of the chemical substance.

Materials:

-

This compound sample

-

Standardized 0.1 M alcoholic potassium hydroxide (KOH) solution

-

Toluene/isopropyl alcohol/water solvent mixture (e.g., 500:495:5 v/v/v)

-

Potentiometric titrator with a suitable electrode (e.g., glass pH electrode)

-

Analytical balance

-

Beakers and burette

Procedure:

-

Accurately weigh a sample of this compound into a beaker.

-

Dissolve the sample in the toluene/isopropyl alcohol/water solvent mixture.

-

Titrate the solution with the standardized alcoholic KOH solution using a potentiometric titrator.

-

The endpoint is determined from the inflection point of the titration curve.

-

A blank titration of the solvent mixture should also be performed.

-

The acid number is calculated using the following formula: Acid Number (mg KOH/g) = [(V_sample - V_blank) * M_KOH * 56.1] / W_sample where:

-

V_sample = volume of KOH solution used for the sample (mL)

-

V_blank = volume of KOH solution used for the blank (mL)

-

M_KOH = molarity of the KOH solution (mol/L)

-

56.1 = molecular weight of KOH ( g/mol )

-

W_sample = weight of the sample (g)

-

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation.[1][8] Inhalation may cause respiratory irritation.[8] It is harmful if swallowed or in contact with skin.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves and protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a suitable respirator.[1]

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed.[1]

-

Store in a cool, dry place, away from moisture and strong oxidizing agents.[2] Protect from light.[8]

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations.[1] Do not allow it to enter sewers or waterways.[1]

Conclusion

This compound is a reactive chemical intermediate with a well-defined set of chemical and physical properties. Its utility stems from the reactivity of the anhydride group, which allows for the introduction of a hydrophobic nonenyl chain onto various substrates. For researchers in drug development and related fields, NSA can be a useful tool for modifying the properties of molecules and materials. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. This guide provides a foundational understanding of this compound to support its safe and effective use in a research setting.

References

- 1. bioinformation.net [bioinformation.net]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. alkalisci.com [alkalisci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound ((2-Nonen-1-yl)succinic anhydride) | Biochemical Assay Reagents | 28928-97-4 | Invivochem [invivochem.com]

- 6. This compound, 96% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. (2-nonen-1-yl)succinic anhydride | CAS#:64545-80-8 | Chemsrc [chemsrc.com]

- 8. xylem.com [xylem.com]

Synthesis of Nonenylsuccinic Anhydride from Maleic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nonenylsuccinic Anhydride (B1165640) (NSA), a versatile intermediate used in various applications, including as a curing agent for epoxy resins and a corrosion inhibitor. The synthesis primarily proceeds via an "ene" reaction between maleic anhydride and nonene. This document details the underlying reaction mechanism, experimental protocols for both thermal and catalytic synthesis routes, and key data for process optimization.

Reaction Mechanism and Stoichiometry

The formation of nonenylsuccinic anhydride from maleic anhydride and 1-nonene (B85954) is a well-established example of the Alder-ene reaction. The reaction involves the addition of the alkene (1-nonene), which has an allylic hydrogen, to the enophile (maleic anhydride).

The reaction mechanism comprises three principal steps:

-

Activation of the Enophile: The electron-deficient double bond of maleic anhydride interacts with the π-electrons of 1-nonene.

-

Hydrogen Transfer: An allylic hydrogen from 1-nonene migrates to the maleic anhydride, forming a transient diradical intermediate.

-

Bond Formation: The intermediate collapses to form the stable this compound, with the nonenyl group covalently bonded to the succinic anhydride backbone.[1]

The overall stoichiometry for the reaction is a 1:1 molar ratio of maleic anhydride to nonene. However, in practice, a slight excess of the alkene (e.g., a 1:1.05 molar ratio of maleic anhydride to 1-nonene) is often employed to ensure the complete conversion of the anhydride.[1]

References

A Technical Guide to Nonenylsuccinic Anhydride (CAS 28928-97-4): Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonenylsuccinic anhydride (B1165640) (NSA), with CAS number 28928-97-4, is a versatile chemical intermediate with a growing profile of applications across various scientific disciplines. This technical guide provides an in-depth overview of its chemical properties, synthesis, and established uses, with a particular focus on its emerging role in drug development and life sciences research. This document summarizes key quantitative data, details experimental protocols for its application, and visualizes relevant chemical and biological pathways to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

Nonenylsuccinic anhydride is a clear, viscous liquid. It is a derivative of succinic anhydride and possesses a nine-carbon branched alkyl chain, which imparts significant hydrophobicity. This amphiphilic nature is central to many of its applications.

| Property | Value | Reference(s) |

| CAS Number | 28928-97-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₀O₃ | [3][4] |

| Molecular Weight | 224.30 g/mol | [4] |

| Appearance | Clear to yellow liquid | [1][3] |

| Density | ~1.03 g/mL at 25°C | [1][4] |

| Boiling Point | 126-130 °C at 0.15 mm Hg | [1] |

| Flash Point | 146 °C | [2] |

| Viscosity | 102.8 cP at 25°C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents. |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of maleic anhydride with nonene.[1] The process involves an ene reaction, where the alkene (nonene) reacts with the enophile (maleic anhydride).

References

- 1. NSA, Nonenyl Succinic Anhydride EM-grade - Delta Microscopies [deltamicroscopies.com]

- 2. Encapsulation of ferulic acid in high internal phase Pickering emulsions stabilized using nonenyl succinic anhydride (NSA) and octenyl succinic anhydride (OSA) modified quinoa and maize starch nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. polysciences.com [polysciences.com]

- 5. Nonenyl Succinic Anhydride (NSA), EM Grade | 01542-450 | Histoline [histoline.com]

Technical Guide: Nonenylsuccinic Anhydride in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nonenylsuccinic Anhydride (B1165640) (NSA), a versatile chemical compound utilized in various scientific and industrial applications. This document details its chemical properties, isomeric forms, and provides comprehensive experimental protocols for its synthesis and its application in electron microscopy.

Core Chemical Properties and Isomeric Forms

Nonenylsuccinic anhydride is a derivative of succinic anhydride featuring a nine-carbon alkenyl chain. It is most commonly available as a mixture of branched-chain isomers.[1][2][3] The properties and applications can vary depending on the specific isomeric composition. A notable and commercially significant isomer is Tetrapropenylsuccinic Anhydride (TPSA), also known as Dodecenylsuccinic Anhydride (DDSA), which is formed from a C12 olefin.[4][5]

Data Presentation: Molecular Weight and Formula

The quantitative data for this compound and its common isomer, Tetrapropenylsuccinic Anhydride, are summarized below.

| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | NSA | C₁₃H₂₀O₃ | 224.30 | 28928-97-4 |

| Tetrapropenylsuccinic Anhydride | TPSA / DDSA | C₁₆H₂₆O₃ | 266.38 | 26544-38-7 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of alkenyl succinic anhydrides and the use of this compound in sample preparation for electron microscopy.

Synthesis of Alkenyl Succinic Anhydrides (ASA) via Ene Reaction

This protocol describes a general method for synthesizing alkenyl succinic anhydrides, such as NSA, by reacting maleic anhydride with an appropriate alkene.[1][6]

Materials:

-

Maleic Anhydride (MA)

-

Alkene (e.g., 1-nonene (B85954) for NSA, or other olefins)

-

Xylene (or another suitable solvent)

-

Nitrogen gas supply

-

Pressure batch reactor or three-neck flask with condenser

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: In a pressure batch reactor or a three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the alkene, maleic anhydride, and xylene. A typical starting point is a 1.2 to 1.7 molar ratio of maleic anhydride to the alkene in a 50% xylene medium.[1]

-

Inert Atmosphere: Purge the reactor with nitrogen gas for several minutes to create an inert atmosphere, which prevents oxidation and side reactions.

-

Reaction: Heat the mixture to a temperature between 220°C and 250°C while stirring continuously. The optimal temperature depends on the specific alkene and desired yield versus purity trade-off.[1] Maintain the reaction for 8 to 12 hours.[1][7]

-

Purification: After the reaction is complete, cool the mixture to room temperature. The purification is typically performed in two vacuum distillation steps:

-

First, distill at a lower temperature (e.g., 70°C) under vacuum (~1 mm Hg) to remove unreacted maleic anhydride and the solvent.

-

Second, increase the temperature (e.g., 160°C - 190°C) to distill off unreacted alkene.

-

The final product, the alkenyl succinic anhydride, is then distilled at a higher temperature (e.g., 240°C - 250°C) under the same vacuum level.[1]

-

-

Analysis: The purity of the synthesized anhydride can be confirmed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic anhydride peaks (C=O symmetric and asymmetric stretches).[6][7]

Protocol for Low-Viscosity Embedding for Electron Microscopy

This compound is a key component of Spurr's low-viscosity embedding medium, where it acts as a hardener.[8][9] This medium is favored for its excellent and rapid infiltration of tissues.[9]

Materials:

-

ERL 4221 (Vinyl cyclohexene (B86901) dioxide)

-

DER 736 (Diglycidyl ether of polypropylene (B1209903) glycol - flexibilizer)

-

NSA (this compound - hardener)

-

DMAE (Dimethylaminoethanol - accelerator)

-

Dehydrating fluids (e.g., ethanol (B145695), acetone (B3395972), propylene (B89431) oxide)

-

Disposable plastic beaker or flask

-

Specimen rotator

-

Embedding capsules

-

Oven

Procedure:

-

Embedding Medium Preparation: Prepare the embedding medium by gravimetrically adding the components in the following order to a disposable plastic beaker. It is crucial to weigh each component precisely.[8][9]

-

ERL 4221: 10.0 g

-

DER 736: 8.0 g

-

NSA: 25.0 g

-

Gently mix these three components before adding the accelerator.

-

DMAE: 0.3 g

-

Thoroughly mix the complete formulation. The mixture has a pot life of 3-4 days.[9]

-

-

Dehydration: Dehydrate the fixed biological specimens through a graded series of ethanol or acetone (e.g., 50%, 70%, 95%, 100%).[9]

-

Infiltration:

-

Begin infiltration on a specimen rotator by adding the embedding medium to the final dehydrating fluid in the vial with the tissue at a 1:2 ratio. Allow this to stand for 2-3 hours.[9]

-

Replace the mixture with a 1:1 ratio of dehydrating fluid to embedding medium and leave overnight.[9]

-

Replace this with a 1:3 ratio of dehydrating fluid to embedding medium for another 2-3 hours.[9]

-

Finally, perform two to three changes of 100% fresh embedding medium, with each change lasting several hours to ensure complete infiltration.[9]

-

-

Embedding and Curing:

-

Sectioning: Once cured, the blocks can be trimmed and sectioned for electron microscopy. The resulting sections are tough and stable under the electron beam.[8][9]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for preparing biological samples for electron microscopy using an embedding medium containing this compound.

Caption: Workflow for Electron Microscopy Sample Preparation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. tri-iso.com [tri-iso.com]

- 3. WO2018111884A1 - Novel low temperature anhydride epoxy cured systems - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Tetrapropenylsuccinic Anhydride 26544-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Nonenyl Succinic Anhydride (NSA)|C13H20O3|28928-97-4 [benchchem.com]

- 8. gwern.net [gwern.net]

- 9. emsdiasum.com [emsdiasum.com]

An In-depth Technical Guide to the Reaction of Nonenylsuccinic Anhydride with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the reactivity of Nonenylsuccinic Anhydride (B1165640) (NSA), a key chemical intermediate, with various nucleophiles. It covers the fundamental reaction mechanisms, applications, quantitative data, and detailed experimental protocols for its reactions with amines, alcohols, and water.

Introduction to Nonenylsuccinic Anhydride (NSA)

This compound (NSA) is a cyclic dicarboxylic anhydride featuring a nine-carbon branched alkyl chain (nonenyl group). This hydrophobic side chain, combined with the reactive anhydride ring, makes NSA a versatile molecule with significant industrial applications. It is primarily used as a curing agent for epoxy resins, a building block for corrosion inhibitors in lubricants and fuels, and as a dispersant in engine oils.[1] The reactivity of NSA is dominated by the electrophilic nature of its two carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction pathway for NSA with nucleophiles is nucleophilic acyl substitution. The process begins with the attack of a nucleophile (Nu-H) on one of the carbonyl carbons of the anhydride ring. This forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms, leading to the cleavage of the carbon-oxygen bond within the anhydride ring. The resulting product is a mono-acylated derivative, containing both a carboxylic acid and a functional group derived from the nucleophile (e.g., an amide or ester).

Caption: General mechanism of nucleophilic acyl substitution on NSA.

Reaction with Amine Nucleophiles (Amidation)

The reaction of NSA with primary or secondary amines is a cornerstone of its application in producing corrosion inhibitors and lubricant dispersants. The reaction initially forms a nonenylsuccinamic acid. With sufficient heat, this intermediate can undergo a secondary intramolecular condensation reaction, eliminating water to form a stable five-membered succinimide (B58015) ring. Polyamines, which contain multiple amine groups, can react with two molecules of NSA to form bis-succinimides, which are highly effective dispersants.[2]

Caption: Reaction pathway for the formation of a succinimide from NSA and a primary amine.

Quantitative Data for Amidation Reactions

Specific yield and condition data for NSA is limited in publicly accessible literature. The following table includes data for dodecenylsuccinic anhydride (DDSA), a structurally and functionally similar analogue, and general conditions for polyisobutenyl succinic anhydride (PIBSA), a polymeric analogue used extensively in industry.

| Nucleophile | Anhydride | Molar Ratio (Anhydride:Amine) | Temperature (°C) | Time (h) | Yield | Reference |

| n-Hexylamine | (2-dodecenyl)succinic anhydride | 1 : 1.1 | 130 | 24 | Not specified, purified by column chromatography | [1] |

| Triethylenetetramine | Polyisobutylene succinic anhydride | 1 : 1 | 140-160 | 3 | Not specified, product confirmed by nitrogen content | [3] |

| Tetraethylene pentamine | Polyisobutylene succinic anhydride | 2 : 1 | 180 | 4 | Not specified | [4] |

Experimental Protocol: Synthesis of N-Alkyl (2-dodecenyl)succinimide

This protocol is adapted from the synthesis of short-chain alkenyl succinimides, which serve as high-purity models for lubricant dispersants.[1] It can be directly applied to this compound.

Materials:

-

(2-dodecenyl)succinic anhydride (1.0 eq)

-

n-Alkyl amine (e.g., n-hexylamine) (1.1 eq)

-

Ethyl acetate (B1210297)

-

Petroleum spirit (40–60 °C)

-

Nitrogen gas supply

-

Reaction flask equipped with a stirrer and reflux condenser

Procedure:

-

Charge the reaction flask with (2-dodecenyl)succinic anhydride (1.0 eq).

-

Heat the flask to 60 °C under a gentle flow of nitrogen gas.

-

Slowly add the n-alkyl amine (1.1 eq) to the heated anhydride with stirring.

-

Once the addition is complete, increase the temperature of the reaction mixture to 130 °C.

-

Maintain the reaction at 130 °C for 24 hours with continuous stirring under a nitrogen atmosphere to facilitate the formation of the succinimide ring via dehydration.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Purify the crude product by flash column chromatography on silica gel, using a 20% ethyl acetate in petroleum spirit mixture as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-alkyl (2-dodecenyl)succinimide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0490454A1 - Alkenyl succinimides as luboil additives - Google Patents [patents.google.com]

- 3. CN101284887A - Process for producing polyisobutene succinimide ashless dispersant by free radical method - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

An In-depth Technical Guide to the FT-IR and NMR Characterization of Nonenylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonenylsuccinic anhydride (B1165640) (NSA) is a versatile chemical intermediate widely utilized in various industrial applications, including as a sizing agent in the paper industry, a corrosion inhibitor, and a component in the synthesis of epoxy resins and other polymers.[1][2] Its molecular structure, featuring a hydrophilic anhydride group and a hydrophobic nonenyl chain, imparts unique amphiphilic properties. A thorough characterization of NSA, particularly its isomeric forms, is crucial for understanding its reactivity and performance in these applications. This technical guide provides a detailed overview of the Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopic techniques for the comprehensive characterization of nonenylsuccinic anhydride.

FT-IR Spectroscopic Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by the distinct vibrational frequencies of its anhydride and alkenyl groups.

Key FT-IR Absorption Bands

The most prominent features in the FT-IR spectrum of alkenyl succinic anhydrides, including NSA, are the two carbonyl (C=O) stretching bands characteristic of a cyclic anhydride.[3][4] These arise from the symmetric and asymmetric stretching vibrations of the carbonyl groups. Additionally, the spectrum will exhibit bands corresponding to C-H bonds in the alkyl chain and the double bond of the nonenyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1863 | C=O Asymmetric Stretch | Anhydride |

| ~1785 | C=O Symmetric Stretch | Anhydride |

| ~3100-3000 | C-H Stretch | C=C-H (Alkenyl) |

| ~3000-2840 | C-H Stretch | C-H (Alkyl) |

| ~1645 | C=C Stretch | Alkene |

| ~917 | C-O-C Stretch | Cyclic Anhydride |

| Table 1: Characteristic FT-IR Absorption Bands for Alkenyl Succinic Anhydrides. Data compiled from multiple sources.[1][3][5] |

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound and its isomers. Commercial NSA is typically a mixture of isomers resulting from the "ene" reaction between maleic anhydride and various nonene isomers.[1] This isomeric complexity can be unraveled using detailed NMR analysis.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will display signals corresponding to the protons in the succinic anhydride ring and the nonenyl chain. The chemical shifts, multiplicities (splitting patterns), and integration of these signals provide valuable structural information.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.4 | m | Olefinic protons (-CH=CH-) |

| ~3.4 - 2.5 | m | Protons on the succinic anhydride ring (-CH-C=O, -CH₂-C=O) |

| ~2.1 | m | Allylic protons (-CH₂-CH=CH-) |

| ~1.4 - 1.2 | m | Methylene protons in the alkyl chain (-CH₂-) |

| ~0.9 | t | Methyl protons of the terminal methyl group (-CH₃) |

| Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound. Note: Specific chemical shifts and multiplicities will vary depending on the specific isomer. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure will give rise to a distinct signal.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | Carbonyl carbons in the anhydride ring (C=O) |

| ~120 - 140 | Olefinic carbons (-C=C-) |

| ~20 - 45 | Carbons of the succinic anhydride ring and allylic carbons |

| ~14 | Terminal methyl carbon (-CH₃) |

| Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound. Note: Specific chemical shifts will vary depending on the specific isomer. |

Experimental Protocols

FT-IR Spectroscopy

Sample Preparation: As this compound is a viscous liquid, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the clean salt plates or the empty ATR crystal.

-

Apply the NSA sample to the plates or ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a 30° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupling pulse sequence to simplify the spectrum.

Mandatory Visualizations

Chemical Structure of this compound

Caption: General structure of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for FT-IR and NMR characterization of NSA.

References

An In-Depth Technical Guide to the Hydrolysis of Nonenylsuccinic Anhydride to Nonenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of nonenylsuccinic anhydride (B1165640) (NSA) to its corresponding dicarboxylic acid, nonenylsuccinic acid. This process is a fundamental reaction in various industrial and research applications, including the synthesis of surfactants, corrosion inhibitors, and as an intermediate in the preparation of more complex molecules. This document details the reaction mechanism, experimental protocols, quantitative data, and analytical characterization of the compounds involved.

Introduction

Nonenylsuccinic anhydride (NSA) is a cyclic dicarboxylic anhydride characterized by a nine-carbon alkenyl chain. Its hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of nonenylsuccinic acid, a dicarboxylic acid.[1] While in some synthetic contexts, such as the preparation of NSA itself, hydrolysis is an undesirable side reaction, it is a crucial step for applications where the diacid form is required.[1] The reaction can be carried out using water, and its rate is significantly influenced by temperature and pH, with both acidic and basic conditions known to catalyze the transformation.[1]

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: In the presence of a base (e.g., hydroxide (B78521) ion), the hydroxide ion acts as a potent nucleophile, directly attacking one of the carbonyl carbons of the anhydride. This is followed by the cleavage of the carbon-oxygen bond in the anhydride ring, leading to the formation of a carboxylate and a carboxylic acid group. A final proton transfer step yields the dicarboxylate anion, which upon acidification, gives nonenylsuccinic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, one of the carbonyl oxygens is protonated, which enhances the electrophilicity of the corresponding carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this activated carbonyl carbon. Subsequent deprotonation and ring-opening yield the final dicarboxylic acid product.

A logical workflow for the hydrolysis process, from reactant preparation to product analysis, is outlined below.

Figure 1: General workflow for the hydrolysis of this compound.

Quantitative Data

Physical Properties

| Property | This compound (NSA) | Succinic Acid (for reference) |

| Molecular Formula | C₁₃H₂₀O₃ | C₄H₆O₄ |

| Molecular Weight | 224.30 g/mol [2] | 118.09 g/mol |

| Appearance | Clear, viscous liquid[3] | White, odorless solid |

| Boiling Point | 325 °C[3] | 235 °C |

| Melting Point | Not available | 185-190 °C |

| Density | 1.03 g/mL at 20 °C[2] | 1.56 g/cm³ |

| Solubility | Insoluble in water. Soluble in many organic solvents. | 80 g/L in water at 20 °C. Soluble in ethanol, methanol, and acetone. Insoluble in benzene (B151609) and toluene.[4] |

Reaction Conditions and Yields

Detailed quantitative data on the yield of nonenylsuccinic acid from the hydrolysis of NSA under various conditions is not extensively reported in peer-reviewed literature. However, qualitative descriptions indicate that the hydrolysis can be driven to completion with hot water.[5] The reaction is analogous to the hydrolysis of other alkenyl succinic anhydrides (ASAs), which is known to be rapid, especially at elevated temperatures and non-neutral pH.[6] For laboratory-scale synthesis, yields are expected to be high, approaching quantitative conversion with appropriate workup to isolate the diacid product.

Experimental Protocols

Materials and Equipment

-

This compound (NSA)

-

Deionized water

-

Hydrochloric acid or Sodium hydroxide (optional, for catalyzed hydrolysis)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure for Uncatalyzed Hydrolysis

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Add a significant excess of deionized water (e.g., 10-20 volumes relative to the anhydride).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots of the organic layer (if a co-solvent is used) and analyzing by Thin Layer Chromatography (TLC) or FTIR spectroscopy to observe the disappearance of the anhydride starting material.

-

After the reaction is complete (typically several hours, to be determined empirically), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude nonenylsuccinic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Procedure for Catalyzed Hydrolysis

Acid Catalysis:

-

Follow the procedure for uncatalyzed hydrolysis, but add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 eq), to the initial reaction mixture.

-

The reaction is expected to proceed at a faster rate.

Base Catalysis:

-

Dissolve this compound in a suitable organic solvent (e.g., THF) in a round-bottom flask.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq), and stir the mixture vigorously at room temperature or with gentle heating.

-

After the reaction is complete, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to protonate the dicarboxylate and precipitate the nonenylsuccinic acid.

-

Extract the product with an organic solvent and follow the workup procedure described in section 4.2.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from this compound to nonenylsuccinic acid.

Figure 2: Reaction scheme for the hydrolysis of NSA.

Analytical Workflow

The diagram below outlines the typical analytical workflow for characterizing the starting material and the final product.

Figure 3: Analytical workflow for reaction monitoring.

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the hydrolysis of this compound. The disappearance of the characteristic anhydride carbonyl peaks and the appearance of the carboxylic acid peaks are indicative of the reaction's progress.

-

This compound (NSA): The FTIR spectrum of NSA is expected to show two strong carbonyl (C=O) stretching bands characteristic of cyclic anhydrides, typically around 1850 cm⁻¹ and 1775 cm⁻¹.[1]

-

Nonenylsuccinic Acid: The FTIR spectrum of the product, nonenylsuccinic acid, will show a broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹. It will also exhibit a strong carbonyl (C=O) stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information for both the starting material and the product.

-

¹H NMR of this compound: The proton NMR spectrum of NSA is expected to show signals corresponding to the protons on the nonenyl chain (alkene protons typically between δ 5.3-5.5 ppm) and the protons on the succinic anhydride ring (typically between δ 2.6-3.0 ppm).[1]

-

¹³C NMR of this compound: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the anhydride, typically in the downfield region of the spectrum.

-

¹H NMR of Nonenylsuccinic Acid: Upon hydrolysis, the chemical shifts of the protons on the succinic backbone are expected to change due to the opening of the anhydride ring. A broad singlet corresponding to the carboxylic acid protons will also appear in the downfield region (typically δ 10-12 ppm), although this signal can be exchangeable with D₂O.

-

¹³C NMR of Nonenylsuccinic Acid: The carbon spectrum of the diacid will show a signal for the carboxylic acid carbons, which will be at a different chemical shift compared to the anhydride carbonyl carbons.

Conclusion

The hydrolysis of this compound to nonenylsuccinic acid is a straightforward and efficient chemical transformation. This guide provides the fundamental knowledge, including reaction mechanisms, experimental considerations, and analytical techniques, necessary for researchers and professionals to successfully perform and characterize this reaction. While specific quantitative data in the literature is sparse, the provided protocols and characterization details offer a solid foundation for further investigation and application of this important chemical process.

References

- 1. Nonenyl Succinic Anhydride (NSA)|C13H20O3|28928-97-4 [benchchem.com]

- 2. Preparation of alkenyl succinic anhydrides (1972) | Palmer Jun John F | 193 Citations [scispace.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. broadview-tech.com [broadview-tech.com]

- 6. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Spurr's Resin Formulation with Nonenylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of Spurr's low-viscosity embedding medium, specifically utilizing Nonenylsuccinic anhydride (B1165640) (NSA) as a hardener. This formulation is particularly advantageous for electron microscopy due to its excellent penetration of biological tissues and other materials, resulting in high-quality ultrathin sections.

Introduction to Spurr's Resin with Nonenylsuccinic Anhydride

Spurr's resin is a low-viscosity epoxy resin embedding medium critical for the preparation of biological and material samples for electron microscopy. Its low viscosity, approximately 60 cP, facilitates rapid and thorough infiltration into dense and complex structures such as plant tissues with lignified cell walls, tissues with high lipid content, and even mineral samples.[1][2] The use of this compound (NSA) as the hardener is a key component of this formulation.[3]

Originally, the formulation included the epoxy resin ERL 4206 (vinyl cyclohexene (B86901) dioxide). However, due to its toxicity, it has been largely replaced by ERL 4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexylcarboxylate), which requires adjusted formulations to maintain the desired resin properties.[4]

The hardness of the final embedded block can be modulated by adjusting the concentration of the flexibilizer, DER 736 (diglycidyl ether of polypropylene (B1209903) glycol).[5][6] The accelerator, Dimethylaminoethanol (DMAE), allows for a longer pot life and results in blocks with less coloration.[7]

Components and Properties

The Spurr's resin formulation with NSA consists of four main components. Their individual properties are summarized in the table below.

| Component | Chemical Name | Function | Molecular Weight ( g/mol ) | Viscosity at 25°C (cP) | Key Features |

| ERL 4221 | 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexylcarboxylate | Epoxy Resin (Monomer) | 252.3 | ~7.8 | Replacement for the more toxic ERL 4206.[4][7] |

| DER 736 | Diglycidyl ether of polypropylene glycol | Flexibilizer | ~380 | 30-60 | Controls the hardness of the final block.[7][8] |

| NSA | This compound | Hardener | 224-227 | 102.8 | Low-viscosity liquid anhydride hardener.[7][9] |

| DMAE | Dimethylaminoethanol | Accelerator | - | - | Provides a longer pot life and less colored blocks.[7] |

Resin Formulations

The ratio of the components can be adjusted to achieve varying degrees of hardness in the final embedded block. The following table provides standard formulations for firm, hard, and soft blocks.

| Component | Standard (Firm) Formulation (grams)[10] | Hard Formulation (grams)[11] | Soft Formulation (grams)[11] |

| ERL 4221 | 4.10 | 4.10 | 4.10 |

| DER 736 | 1.43 | 0.95 | 1.90 |

| NSA | 5.90 | 5.90 | 5.90 |

| DMAE | 0.10 | 0.10 | 0.10 |

| Total | 11.53 | 11.05 | 11.90 |

| Cure Time at 70°C | 8 hours | 8 hours | 8 hours |

| Pot Life | 3-4 days | 3-4 days | 3-4 days |

A widely used general formulation is also presented below:

| Component | Weight (g)[12] |

| ERL 4221 | 10.0 |

| DER 736 | 8.0 |

| NSA | 26.0 |

| DMAE | 0.4 |

Experimental Protocols

Protocol 1: Preparation of Spurr's Resin Mixture

This protocol describes the step-by-step procedure for mixing the components of Spurr's resin.

Materials:

-

ERL 4221

-

DER 736

-

This compound (NSA)

-

Dimethylaminoethanol (DMAE)

-

Disposable plastic beaker or flask

-

Weighing balance

-

Disposable pipette or syringe

-

Fume hood

Procedure:

-

Perform all steps in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Tare a disposable plastic beaker on a weighing balance.

-

Carefully weigh and add each component to the beaker in the following order, ensuring to tare the balance after each addition:

-

ERL 4221

-

DER 736

-

This compound (NSA)

-

-

Gently swirl the beaker to mix the three components.

-

Add the accelerator, DMAE, to the mixture.[2]

-

Thoroughly mix the complete formulation by swirling and gentle stirring with a disposable pipette for approximately 3 minutes. Avoid vigorous stirring to minimize the introduction of air bubbles.[5]

-

If bubbles are present, place the beaker in a desiccator under a gentle vacuum to degas the mixture.[2]

-

The resin mixture has a pot life of 3-4 days and can be prepared a day before use.[5] For longer storage, the mixture (without DMAE) can be stored in a sealed, anhydrous container in a freezer.[2][11] Allow the resin to return to room temperature before use to prevent condensation.[7]

Protocol 2: Tissue Dehydration and Infiltration

This protocol outlines the process of dehydrating biological samples and infiltrating them with Spurr's resin. This protocol is a general guideline and may need to be optimized for specific tissue types.

Materials:

-

Fixed biological samples

-

Ethanol (B145695) or acetone (B3395972) series (e.g., 50%, 70%, 95%, 100%)

-

Propylene (B89431) oxide (optional, recommended for plant tissues)[8]

-

Prepared Spurr's resin mixture

-

Rotator

-

Vials

Procedure:

-

Dehydration:

-

Wash the fixed tissue samples in an appropriate buffer.

-

Dehydrate the samples through a graded series of ethanol or acetone. A typical series is:

-

For some tissues, a transition solvent like propylene oxide is used after dehydration. This is not always necessary as Spurr's resin is compatible with ethanol.[8] If using propylene oxide, perform two changes of 15 minutes each.

-

-

Infiltration:

-

Infiltration should be carried out on a rotator to ensure thorough penetration of the resin.[7]

-

The infiltration process involves gradually replacing the dehydration solvent with Spurr's resin. A common infiltration series is:

-

For tissues that are difficult to infiltrate, the duration of each step may need to be extended.

-

Protocol 3: Embedding and Polymerization

This protocol details the final steps of embedding the infiltrated samples and curing the resin.

Materials:

-

Infiltrated tissue samples

-

Freshly prepared Spurr's resin mixture

-

Embedding molds (e.g., BEEM capsules, flat embedding molds)

-

Oven

-

Labels

Procedure:

-

Embedding:

-

Fill the embedding molds with fresh Spurr's resin.

-

Carefully orient the infiltrated tissue sample at the bottom of the mold using a fine probe or toothpick.

-

Top off the mold with fresh resin if necessary.

-

Insert a label with the sample identification into the mold.

-

-

Polymerization (Curing):

-

Place the filled embedding molds in an oven pre-heated to 70°C.

-

Polymerize the resin for a minimum of 8 hours.[10] Overnight curing (16-24 hours) is also common and does not negatively impact the block quality.[7][11]

-

After the specified time, remove the molds from the oven and allow them to cool to room temperature.

-

The hardened blocks can then be trimmed and sectioned for microscopy.

-

Safety Precautions

The components of Spurr's resin are toxic and potentially carcinogenic.[2] It is imperative to handle these chemicals with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses. Avoid skin and eye contact, and do not inhale the vapors. Consult the Safety Data Sheets (SDS) for each component before use.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Soft or "gummy" blocks after polymerization | Incomplete dehydration of the tissue.[13] | Ensure complete dehydration with fresh, anhydrous solvents. |

| Incomplete infiltration of the resin.[13] | Increase infiltration times and use a rotator. | |

| Incorrect ratios of resin components.[13] | Accurately weigh each component. | |

| Incomplete mixing of the resin.[13] | Mix the resin components thoroughly. | |

| Deterioration of resin components due to age or moisture absorption.[13] | Use fresh components and keep them tightly sealed. | |

| Bubbles in the final block | Introduction of air during mixing or embedding. | Mix gently and degas the resin under vacuum if necessary. |

| Poor sectioning quality | Incorrect block hardness for the sample type. | Adjust the amount of flexibilizer (DER 736) in the formulation. |

| Incomplete polymerization. | Ensure the oven temperature is correct and cure for the recommended time. |

References

- 1. gwern.net [gwern.net]

- 2. uvic.ca [uvic.ca]

- 3. polysciences.com [polysciences.com]

- 4. researchgate.net [researchgate.net]

- 5. 2spi.com [2spi.com]

- 6. emsdiasum.com [emsdiasum.com]

- 7. emsdiasum.com [emsdiasum.com]

- 8. Spurr Low Viscosity [scienceservices.eu]

- 9. NSA, Nonenyl Succinic Anhydride EM-grade - Delta Microscopies [deltamicroscopies.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]

- 13. SPI-Chem Low Viscosity Kit, Spurr Formula Kit I, 975 g Total | 02680-AB | SPI Supplies [2spi.com]

Application Notes and Protocols for Nonenylsuccinic Anhydride in Electron Microscopy Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonenylsuccinic anhydride (B1165640) (NSA) is a crucial component in several low-viscosity epoxy resin formulations used for embedding biological samples for electron microscopy (EM). Its primary role is that of a hardener, contributing significantly to the final properties of the resin block. The low viscosity of NSA-containing resins, such as Spurr's resin, Quetol 651, and LX 112, facilitates rapid and thorough infiltration of samples, which is particularly advantageous for dense tissues, plant cells, and other challenging specimens. This document provides detailed application notes and protocols for the use of NSA in preparing samples for high-quality ultrastructural analysis.

Advantages of NSA-Containing Resins

-

Low Viscosity: Promotes excellent and rapid penetration into tissues, minimizing infiltration times.

-

Good Sectioning Properties: Cured blocks are generally easy to section, producing thin, uniform sections.

-

Ultrastructural Preservation: Contributes to high-quality preservation of cellular details.

-

Versatility: Can be used for a wide range of biological and materials science samples.

Data Presentation: Comparative Properties of Embedding Resins

The choice of embedding resin can significantly impact the quality of ultrathin sections. Below is a summary of quantitative data comparing the physical properties of common embedding resins, including those formulated with Nonenylsuccinic anhydride.

| Resin Formulation | Hardness (Vickers Hardness - HV) | Mean Sectional Force at 50 nm (mN) | Mean Transverse Force at 50 nm (mN) | Section Compression at 50 nm (%) |

| Spurr's Resin [1][2] | ~11.5 | ~1.5 | ~0.5 | ~10 |

| LX 112 (with NSA) [1][2] | ~14.0 | ~2.0 | ~0.7 | ~15 |

| EMbed 812 (Medium Hard) [1][2] | ~15.5 | ~2.2 | ~0.8 | ~12 |

| Durcupan [1][2] | ~16.0 | ~2.5 | ~1.0 | ~13 |

Table 1: Quantitative Comparison of Common Embedding Resins for Volume Electron Microscopy. Data adapted from Tegethoff and Briggman (2024). Hardness, cutting forces, and section compression are critical parameters for achieving high-quality serial sections. Lower cutting forces and minimal compression are generally desirable.

Experimental Protocols

The following are detailed protocols for the preparation of embedding media containing this compound and the subsequent processing of biological samples.

Protocol 1: Spurr's Low-Viscosity Embedding Medium

Spurr's resin is a widely used low-viscosity embedding medium, ideal for tissues that are difficult to infiltrate.[3][4] The hardness of the block can be adjusted by varying the amount of the flexibilizer, D.E.R. 736.[5]

Resin Formulations:

| Component | Standard Mixture (g) | Firm Mixture (g) | Hard Mixture (g) |

| ERL 4221 (VCHD) | 10.0 | 10.0 | 10.0 |

| D.E.R. 736 | 6.0 | 4.0 | 0.0 |

| This compound (NSA) | 26.0 | 26.0 | 26.0 |

| Dimethylaminoethanol (DMAE) | 0.4 | 0.4 | 0.4 |

Table 2: Formulations for Spurr's Resin with Varying Hardness.

Step-by-Step Protocol:

-

Resin Preparation:

-

In a disposable beaker, accurately weigh and combine ERL 4221, D.E.R. 736, and NSA.

-

Mix thoroughly with a stirrer for 15 minutes.

-

Add the accelerator, DMAE, and mix for another 15 minutes.

-

To remove air bubbles, place the mixture in a desiccator under vacuum for 15-30 minutes.

-

-

Sample Fixation and Dehydration:

-

Fix small tissue blocks (approx. 1 mm³) in a suitable primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer) for 2-4 hours at room temperature.

-

Wash the samples in buffer (3 x 10 minutes).

-

Post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.

-

Rinse in distilled water (3 x 10 minutes).

-

Dehydrate the samples through a graded series of ethanol (B145695): 50%, 70%, 90%, and 100% (2 x 15 minutes each).

-

Perform a final dehydration step in propylene (B89431) oxide (2 x 15 minutes).

-

-

Infiltration:

-

Infiltrate the samples with a 1:1 mixture of propylene oxide and Spurr's resin for 1-3 hours on a rotator.

-

Transfer the samples to 100% Spurr's resin and infiltrate overnight on a rotator.

-

-

Embedding and Polymerization:

-

Embed the samples in fresh Spurr's resin in appropriate molds (e.g., BEEM capsules).

-

Polymerize in an oven at 60-70°C for 16-24 hours.

-

Protocol 2: Quetol 651/NSA Embedding Medium

This formulation is also a low-viscosity, water-miscible epoxy resin that provides excellent infiltration and produces light-colored blocks.[6][7][8]

Resin Formulation:

| Component | Volume (mL) |

| Quetol 651 | 35 |

| This compound (NSA) | 54 |

| Nadic methyl anhydride (NMA) | 11 |

| DMP-30 (accelerator) | 1.5-2.0 |

Table 3: Formulation for Quetol 651/NSA Embedding Medium.

Step-by-Step Protocol:

-

Resin Preparation:

-

Combine Quetol 651, NSA, and NMA in a disposable beaker and mix thoroughly.

-

Add DMP-30 and continue mixing until a homogenous solution is achieved.

-

Degas the mixture under vacuum for 15-30 minutes.

-

-

Sample Fixation and Dehydration:

-

Follow the same fixation and post-fixation steps as in Protocol 1.

-

Dehydrate through a graded ethanol series (50%, 70%, 90%, 100%) for 15 minutes at each step.

-

-

Infiltration:

-

Infiltrate with a 1:1 mixture of 100% ethanol and Quetol 651/NSA resin for 2-4 hours on a rotator.

-

Transfer to 100% Quetol 651/NSA resin and infiltrate overnight on a rotator.

-

-

Embedding and Polymerization:

-

Embed the samples in fresh resin in molds.

-

Polymerize at 60°C for 24-48 hours.

-

Protocol 3: LX 112 Resin with NSA

LX 112 is often used as a replacement for Epon 812 and can be formulated with NSA as a hardener to achieve low viscosity and good sectioning properties.[1][2]

General Formulation Guidelines:

The exact formulation can vary depending on the desired block hardness. A common approach is to use a mixture of hardeners. For a low-viscosity formulation, NSA can be substituted for or used in combination with other anhydrides like DDSA and NMA.

Step-by-Step Protocol:

-

Resin Preparation:

-

Prepare the resin mixture according to the manufacturer's instructions or a validated laboratory protocol, incorporating NSA as a hardener. A typical starting point is to substitute a portion of the recommended anhydride hardener with NSA.

-

Mix all components thoroughly and degas under vacuum.

-

-

Sample Fixation, Dehydration, and Infiltration:

-

Follow the same procedures for fixation, dehydration, and infiltration as outlined in Protocol 1.

-

-

Embedding and Polymerization:

-

Embed in fresh LX 112/NSA resin and polymerize at 60°C for 24-48 hours.

-

Visualizations

Experimental Workflow

Caption: General workflow for electron microscopy sample preparation using NSA-containing resins.

Logical Relationship of NSA-Containing Resin Components

Caption: Components of a typical NSA-based epoxy resin formulation for EM.

References

- 1. Quantitative evaluation of embedding resins for volume electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quantitative evaluation of embedding resins for volume electron microscopy [frontiersin.org]

- 3. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. emsdiasum.com [emsdiasum.com]

- 7. Electron Microscopy Sciences Quetol 651/NSA Embedding Kit, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. proscitech.com.au [proscitech.com.au]

Application Notes and Protocols for Nonenylsuccinic Anhydride (NSA) in Lubricating Oil Formulations

Audience: Researchers, scientists, and formulation chemists in the lubricants and materials science industries.

Introduction

Nonenylsuccinic anhydride (B1165640) (NSA) is a versatile organic compound widely utilized as a performance-enhancing additive in lubricating oil formulations.[1] Structurally, NSA is an amphiphilic molecule, featuring a polar succinic anhydride head group and a nonpolar C9 branched alkyl tail (nonenyl group). This unique structure allows it to function effectively at oil-water or oil-metal interfaces. In lubricant systems, NSA is primarily employed as a corrosion inhibitor and demulsifier, contributing to the longevity and reliability of machinery.[2][3][4] Its derivatives are also known to act as ashless dispersants, which help keep engine components clean.[2][3]

Chemical Structure of Nonenylsuccinic Anhydride (NSA):

This document provides detailed application notes on the functions of NSA in lubricating oils, presents typical performance data, and outlines the experimental protocols for evaluating its efficacy.

Mechanism of Action: Corrosion Inhibition

The primary function of NSA as a corrosion inhibitor in non-aqueous systems like lubricants is to form a protective barrier on metal surfaces.[5] When moisture contaminates a lubrication system, the anhydride head of the NSA molecule readily hydrolyzes to form a dicarboxylic acid. This polar group has a strong affinity for ferrous metal surfaces and adsorbs onto them. The nonpolar, hydrophobic nonenyl tail orients away from the metal surface, creating a dense, protective film. This film acts as a barrier, preventing corrosive agents like water and acids from reaching the metal and initiating the rusting process.[6]

Caption: Mechanism of NSA forming a protective film on a metal surface.

Applications and Performance Data

NSA is a multifunctional additive, but its primary applications in industrial and automotive lubricants are corrosion inhibition and demulsification. Treat rates can vary significantly based on the base oil, other additives in the formulation, and the target application, but generally fall in the range of 0.05% to 2.0% by weight.[7]

Corrosion Inhibition

The effectiveness of NSA as a rust inhibitor is evaluated using standardized tests, most commonly ASTM D665. This test assesses the ability of an inhibited oil to prevent the rusting of a polished steel specimen in the presence of distilled water or synthetic seawater.[8] A "Pass" result indicates no visible rust on the specimen after the test period.

Table 1: Typical Rust Prevention Performance of Alkenyl Succinic Anhydride Additives

| Base Oil | Additive Concentration (% wt.) | Test Method | Water Type | Test Duration (hours) | Result |

|---|---|---|---|---|---|

| ISO VG 32 Mineral Oil | 0.10 - 0.50 | ASTM D665 | Distilled | 4 | Pass |

| ISO VG 46 Mineral Oil | 0.25 - 0.75 | ASTM D665 | Distilled | 4 | Pass |

| ISO VG 32 Mineral Oil | 0.50 - 1.50 | ASTM D665 | Synthetic Sea Water | 4 | Pass |

Note: Data is representative of the performance of short-chain alkenyl succinic anhydride derivatives. Actual performance depends on the complete formulation.

Demulsification

Demulsibility is the ability of a lubricant to separate readily from water, a critical property for systems where water contamination is likely.[9][10] Poor demulsibility can lead to the formation of stable emulsions, which have lower lubricating properties, impede oil flow, and promote corrosion and oxidation.[9] NSA and its derivatives can improve the water-shedding properties of an oil. The performance is measured by ASTM D1401, which records the time it takes for an oil/water emulsion to separate.[11]

Table 2: Typical Demulsibility Performance of Lubricants with Alkenyl Succinic Anhydride Additives

| Base Oil | Additive Concentration (% wt.) | Test Method | Test Temperature | Result (Oil, mL / Water, mL / Emulsion, mL) (Time, min) |

|---|---|---|---|---|

| ISO VG 32 Turbine Oil | 0.05 - 0.20 | ASTM D1401 | 54°C | 40 / 40 / 0 (15-25) |

| ISO VG 46 Hydraulic Oil | 0.10 - 0.30 | ASTM D1401 | 54°C | 40 / 37 / 3 (30) |

| ISO VG 68 Circulating Oil | 0.15 - 0.40 | ASTM D1401 | 54°C | 40 / 38 / 2 (30) |

Note: Results are reported as (mL of oil / mL of water / mL of emulsion) and the time in minutes to achieve this separation. A smaller emulsion layer and faster separation time indicate better performance.[12]

Experimental Protocols

Detailed methodologies for evaluating the performance of NSA in lubricating oils are provided below.

Protocol: Rust-Preventing Characteristics (ASTM D665)

This protocol outlines the procedure for evaluating the ability of an oil formulated with NSA to prevent the rusting of ferrous parts when mixed with water.[8][13][14]

Caption: Experimental workflow for the ASTM D665 rust prevention test.

Methodology:

-

Test Specimen Preparation: a. Chuck a new cylindrical steel test rod (conforming to Grade 10180 of Specification A108) into a lathe or drill press.[15] b. Polish the rod longitudinally with 150-grit and then 240-grit aluminum oxide cloth until a uniformly scratched surface is achieved. c. Final polish the flat shoulder of the rod. d. Remove the rod without touching it, wipe lightly with a lint-free cloth, attach it to a plastic holder, and immediately immerse it in the test oil to prevent atmospheric corrosion.

-

Apparatus Setup: a. Clean a 400-mL glass beaker, stirrer, and beaker cover thoroughly. b. Add 300 mL of the lubricating oil containing NSA to the beaker. c. Place the beaker in a temperature-controlled bath and allow it to reach the test temperature of 60°C (140°F).[14]

-

Test Procedure: a. Once the oil is at 60°C, add 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B). b. Insert the polished test specimen into the oil-water mixture. c. Position the stirrer so it is centered and does not touch the specimen. d. Begin stirring at a constant speed of 1000 ± 50 rpm and start a timer.[14] e. Continue stirring for the specified test period, typically 4 hours, while maintaining the temperature at 60 ± 1°C.[13]

-

Inspection and Rating: a. At the end of the 4-hour period, stop the stirrer, remove the specimen from the beaker, and allow it to drain. b. Wash the specimen with a suitable solvent (e.g., isooctane) and let it dry. c. Visually inspect the entire surface of the specimen for any signs of rust under normal light. d. Result: The oil is considered to "Pass" if the specimen shows no visible rust spots or streaks. Any confirmed rust constitutes a "Fail".

Protocol: Water Separability Characteristics (ASTM D1401)

This protocol details the procedure for determining the ability of an NSA-formulated oil to separate from water, which is a measure of its demulsibility.[11][12]

References

- 1. Nonenyl Succinic Anhydride (NSA)|C13H20O3|28928-97-4 [benchchem.com]

- 2. EP0355895B1 - Process for the preparation of succinic anhydride derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2014084828A1 - Alkenyl succinic acids or anhydrides as corrosion inhibitors for metal surfaces - Google Patents [patents.google.com]

- 7. US3288714A - Lubricating oil compositions containing alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 8. Rust Preventing Characteristics Test - TestOilTestOil [testoil.com]

- 9. panamlubricants.com [panamlubricants.com]

- 10. DEMULSIBILITY - TestOilTestOil [testoil.com]

- 11. ASTM D1401 Standard for Demulsibility Tests | Ayalytical [ayalytical.com]

- 12. precisionlubrication.com [precisionlubrication.com]

- 13. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]

- 14. Supply ASTM D665 Rust Preventing Characteristics Of Inhibited Mineral Oil Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 15. ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water - Savant Labs [savantlab.com]

Protocol for Curing Epoxy Resins with Nonenylsuccinic Anhydride (NSA)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nonenylsuccinic anhydride (B1165640) (NSA) is a liquid cyclic anhydride curing agent utilized for epoxy resins, particularly in applications demanding a long pot life, low viscosity, and enhanced water resistance.[1] Curing an epoxy resin with an anhydride hardener is a complex process involving several chemical reactions that result in a highly cross-linked, three-dimensional thermoset polymer network. The final properties of the cured epoxy, such as its thermal, mechanical, and chemical resistance, are highly dependent on the formulation—specifically the stoichiometric ratio of anhydride to epoxy—and the curing schedule.[1][2]

This document provides a detailed protocol for the curing of epoxy resins with Nonenylsuccinic Anhydride, covering formulation calculations, experimental procedures, and characterization of the cured product. It is intended to serve as a comprehensive guide for researchers and professionals working with epoxy systems.

Curing Mechanism

The curing of an epoxy resin with an anhydride proceeds through a multi-step reaction mechanism, typically initiated by a hydroxyl-containing species. The process can be catalyzed by accelerators, such as tertiary amines, to increase the reaction rate.[3][4] The primary reactions are:

-

Ring-Opening/Mono-esterification: A hydroxyl group (present on the epoxy resin backbone, from atmospheric moisture, or from an added alcohol) attacks the carbonyl carbon of the anhydride ring, opening it to form a monoester with a free carboxylic acid group.[1][4][5]

-

Esterification: The newly formed carboxylic acid group then reacts with an epoxy (oxirane) ring, generating a diester and a new hydroxyl group.[1][5]

-

Propagation: The hydroxyl group generated in the esterification step can then react with another anhydride molecule, propagating the cross-linking reaction.[1]

A competing reaction, etherification, can also occur where an epoxy group reacts with a hydroxyl group.[2][4] The extent of these reactions is influenced by the formulation and cure conditions.

References

Application Notes and Protocols: Nonenylsuccinic Anhydride for Hydrophobic Modification of Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic modification of hydrophilic polymers is a critical strategy in the development of advanced materials for drug delivery, formulation science, and various biomedical applications. By introducing hydrophobic moieties onto a hydrophilic polymer backbone, it is possible to create amphiphilic structures capable of self-assembly, emulsification, and controlled release of therapeutic agents. Alkenyl Succinic Anhydrides (ASAs), such as Nonenylsuccinic Anhydride (B1165640) (NSA), are highly effective reagents for this purpose. NSA, a derivative of succinic anhydride with a nine-carbon alkenyl chain, can react with hydroxyl and amine groups present in natural and synthetic polymers to impart a hydrophobic character.

This document provides detailed application notes and experimental protocols for the hydrophobic modification of common polymers like polysaccharides (e.g., starch, chitosan) and proteins using NSA. While specific literature on NSA is limited, its chemical reactivity is analogous to other well-studied ASAs like Octenyl Succinic Anhydride (OSA) and Dodecenyl Succinic Anhydride (DDSA).[1][2] The protocols and data presented herein are based on established methods for these analogous compounds and are expected to be directly applicable to NSA with minor optimization.

The primary reaction involves the esterification of hydroxyl groups or acylation of amino groups on the polymer, leading to the covalent attachment of the hydrophobic nonenyl group and the introduction of a carboxylic acid group via the opening of the anhydride ring.[3] This modification transforms the polymer into an amphiphilic material with a range of useful properties.

Applications in Drug Development

NSA-modified polymers are particularly valuable in pharmaceutical sciences for:

-

Encapsulation of Hydrophobic Drugs: The amphiphilic nature of NSA-modified polymers allows them to form micelles or nanoparticles in aqueous solutions, which can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[4][5]

-

Controlled Drug Release: The hydrophobic core of self-assembled NSA-polymer nanostructures can provide a sustained release profile for encapsulated drugs.[6] The introduction of a pH-sensitive carboxylic acid group from the succinic anhydride moiety can also enable pH-triggered drug release, which is advantageous for targeted delivery to specific tissues or cellular compartments.[4][7]

-

Emulsifiers and Stabilizers: In liquid formulations, NSA-modified polymers can act as effective emulsifiers, stabilizing oil-in-water emulsions for oral or parenteral drug delivery.

-

Bioadhesive Materials: Modification of polymers like chitosan (B1678972) with NSA can modulate their bioadhesive properties, which is useful for mucosal drug delivery systems.

Experimental Protocols